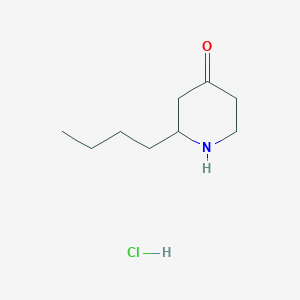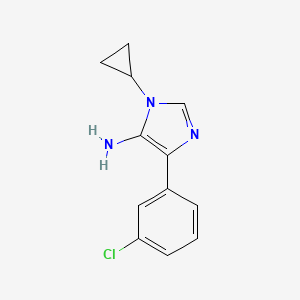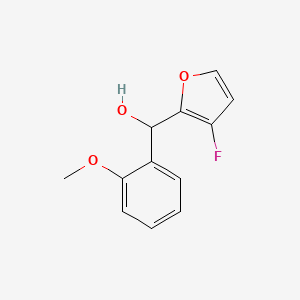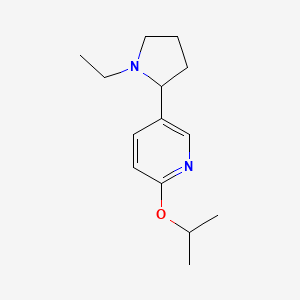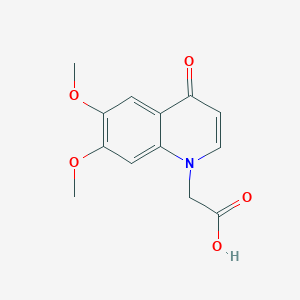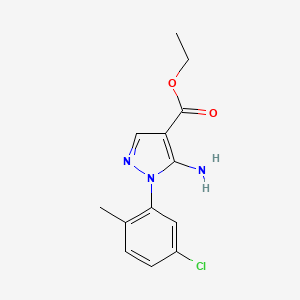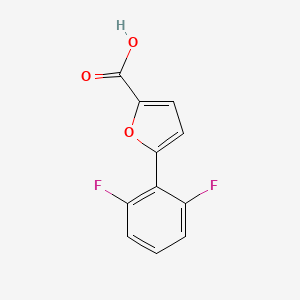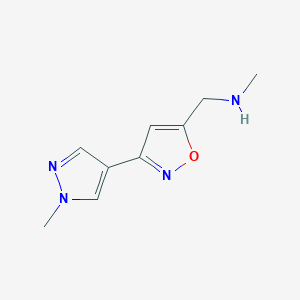
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 3-fluorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(1-(4-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.
1-(1-(3-Chlorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H12FNO/c1-10(11-4-2-5-12(14)8-11)15-7-3-6-13(15)9-16/h2-10H,1H3 |
InChI Key |
AXDWLBPFVYWBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



